molecular formula C19H16O4 B1252656 Glyinflanin H CAS No. 164123-54-0

Glyinflanin H

Cat. No. B1252656
CAS RN: 164123-54-0
M. Wt: 308.3 g/mol
InChI Key: AOVQEAUIBICOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyinflanin H, also known as glabrocoumarone b, belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Glyinflanin H exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, glyinflanin H is primarily located in the membrane (predicted from logP). Outside of the human body, glyinflanin H can be found in herbs and spices and tea. This makes glyinflanin H a potential biomarker for the consumption of these food products.
Glyinflanin H is a chromenol that is 2,2-dimethyl-2H-chromen-5-ol substituted by a 6-hydroxy-1-benzofuran-2-yl group at position 6. It has a role as a plant metabolite. It is a member of 1-benzofurans and a chromenol.

Scientific Research Applications

  • Isolation and Structural Elucidation : Glyinflanin H was isolated and identified along with other isoprenoid-substituted dibenzoylmethanes and pyranochalcones from the roots of Glycyrrhiza inflata. The structural elucidation of these compounds, including Glyinflanin H, was achieved through spectroscopic methods (Fukai & Nomura, 1995).

  • Related Compound Studies : Although direct studies on Glyinflanin H are limited, research on similar compounds, such as glycitein (a soy isoflavone), has shown biological activities including estrogenic effects and involvement in cell proliferation and migration (Song, Hendrich, & Murphy, 1999); (Kim, Huh, Lim, & Cho, 2015).

  • Metabolism and Bioavailability : Studies on the metabolism of similar isoflavones, like glycitein, provide insights into how such compounds are processed in the body. This includes in vitro and in vivo metabolism studies which help in understanding the bioavailability and potential therapeutic uses of these compounds (Rüfer, Maul, Donauer, Fabian, & Kulling, 2007).

  • Glycomics and Glycobiology : Glyinflanin H, as a flavonoid, might also be relevant in the broader context of glycomics and glycobiology, which study the structure and function of glycans and glycoconjugates in biological systems. This research area includes exploring the roles of complex carbohydrates in health and disease (Raman, Venkataraman, Ramakrishnan, Lang, Raguram, & Sasisekharan, 2006); (Lieth, Bohne-Lang, Lohmann, & Frank, 2004).

properties

CAS RN

164123-54-0

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol

InChI

InChI=1S/C19H16O4/c1-19(2)8-7-14-15(23-19)6-5-13(18(14)21)17-9-11-3-4-12(20)10-16(11)22-17/h3-10,20-21H,1-2H3

InChI Key

AOVQEAUIBICOLQ-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C

melting_point

168-169°C

Other CAS RN

164123-54-0

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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